2,6-Dibromo-3,5-dipropoxypyridine
Description
2,6-Dibromo-3,5-dipropoxypyridine is a polyhalogenated and alkoxy-substituted pyridine derivative. Its structure features bromine atoms at the 2- and 6-positions and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 5-positions. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.
Properties
Molecular Formula |
C11H15Br2NO2 |
|---|---|
Molecular Weight |
353.05 g/mol |
IUPAC Name |
2,6-dibromo-3,5-dipropoxypyridine |
InChI |
InChI=1S/C11H15Br2NO2/c1-3-5-15-8-7-9(16-6-4-2)11(13)14-10(8)12/h7H,3-6H2,1-2H3 |
InChI Key |
BYKMOCVBURYGHO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(N=C1Br)Br)OCCC |
Canonical SMILES |
CCCOC1=CC(=C(N=C1Br)Br)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
2,6-Dibromo-3,5-difluoropyridine (CAS: 210169-13-4) :
- Substituents : Bromine (2,6) and fluorine (3,5).
- Reactivity : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Bromine serves as a leaving group, enabling cross-coupling reactions .
- Stability : Fluorine’s small size and electronegativity enhance thermal stability compared to bulkier alkoxy groups .
- 3,5-Diamino-2,4,6-trinitropyridine (Theoretical Compound from ): Substituents: Nitro (2,4,6) and amino (3,5). Reactivity: Nitro groups are highly electron-withdrawing, making the ring resistant to electrophilic attack but reactive toward nucleophilic substitution. Amino groups donate electrons, creating localized charge imbalances .
2,6-Dibromo-3,5-distyryl BODIPY Dyes () :
- Substituents : Styryl groups (3,5) and bromine (2,6).
- Reactivity : Styryl groups extend conjugation, enhancing optical properties (e.g., optical limiting at 532 nm). Bromine allows further functionalization via Suzuki coupling .
- Stability : Extended π-systems increase photostability but reduce solubility compared to propoxy-substituted derivatives .
Physical and Spectral Properties
*Estimated based on substituent contributions.
Crystallographic and Molecular Packing
- 2,6-Dibromo-3,5-difluoro(4-pyridyl) methylphenylketone (3e, ) :
- Crystal packing shows a "herringbone" arrangement with Br···O interactions (2.9–3.1 Å). The propoxy groups in this compound would likely disrupt such stacking due to steric bulk, leading to less ordered structures .
- Dihedral angles between substituents (e.g., -10.0° for C=O and pyridine planes) suggest conformational rigidity, which may contrast with the flexibility of propoxy chains .
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